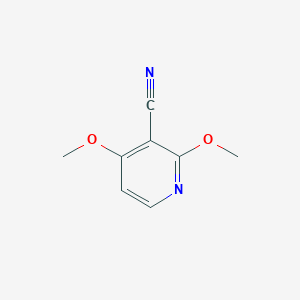

2,4-Dimethoxypyridine-3-carbonitrile

Description

Properties

CAS No. |

95689-37-5 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2,4-dimethoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2O2/c1-11-7-3-4-10-8(12-2)6(7)5-9/h3-4H,1-2H3 |

InChI Key |

MVVPCIPULGHDSS-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=NC=C1)OC)C#N |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2,4-Dimethoxypyridine-3-carbonitrile

Topic: Scalable Synthesis of 2,4-Dimethoxypyridine-3-carbonitrile from Malononitrile Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Analysis

This compound (CAS: 22254-06-4) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antiviral agents, kinase inhibitors, and cardiovascular therapeutics. Its electronic structure, characterized by the electron-withdrawing nitrile group at the 3-position and electron-donating methoxy groups at the 2- and 4-positions, creates a unique push-pull system that modulates reactivity and binding affinity.

This guide details a robust, three-step synthetic pathway starting from malononitrile .[1] Unlike one-pot multicomponent reactions that often yield intractable mixtures of isomers, this stepwise protocol prioritizes regiocontrol and purification efficiency. The route proceeds via the construction of the pyridine core (2,4-dihydroxypyridine-3-carbonitrile), followed by activation via chlorination, and finally, nucleophilic aromatic substitution.

Retrosynthetic Analysis

The target molecule is disconnected at the C-O bonds. The methoxy groups are introduced via

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core followed by functional group interconversion.

Phase 1: Construction of the Pyridine Core

Objective: Synthesis of 2,4-Dihydroxypyridine-3-carbonitrile (also known as 3-cyano-4-hydroxy-2-pyridone).

The formation of the pyridine ring is the most critical step for yield determination. We utilize Ethyl 3,3-diethoxypropionate as a masked formyl acetate equivalent. This reagent condenses with malononitrile under basic conditions to yield the 2,4-dihydroxy substitution pattern without introducing unwanted alkyl groups at the 6-position (a common issue when using ethyl acetoacetate).

Reaction Scheme

Experimental Protocol

-

Preparation of Alkoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.1 eq) in anhydrous Methanol (10 V) under

atmosphere to generate Sodium Methoxide in situ.-

Note: Commercial NaOMe solution (25-30% in MeOH) can be used to save time, but fresh preparation ensures minimal water content.

-

-

Addition of Malononitrile: Cool the solution to 0-5°C. Add Malononitrile (1.0 eq) portion-wise. Stir for 15 minutes.

-

Condensation: Add Ethyl 3,3-diethoxypropionate (1.05 eq) dropwise over 30 minutes, maintaining temperature <10°C.

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water. Acidify carefully with HCl (2N) to pH 3-4.

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry in a vacuum oven at 60°C.

Key Process Parameters:

| Parameter | Specification | Reason |

|---|---|---|

| Stoichiometry | 1:1.05 (Malononitrile:Ester) | Slight excess of ester ensures complete consumption of toxic malononitrile. |

| Temperature | Reflux (65°C) | Required to drive the elimination of ethanol and ring closure. |

| pH Adjustment | pH 3-4 | Critical for protonating the sodium salt of the pyridone to precipitate the free alcohol. |

Phase 2: Activation via Chlorination

Objective: Synthesis of 2,4-Dichloro-3-cyanopyridine (CAS: 180995-12-4).

The hydroxyl groups at positions 2 and 4 are tautomeric with pyridones. To enable methoxylation, these must be converted to chlorides. Phosphorus oxychloride (

Experimental Protocol

-

Setup: Charge 2,4-Dihydroxypyridine-3-carbonitrile (1.0 eq) into a flask.

-

Reagent Addition: Add

(5.0 eq) carefully. The reaction is endothermic initially but evolves HCl gas upon heating.-

Catalyst: Add a catalytic amount of DMF (3-5 drops) or

(1.0 eq) to accelerate the reaction.

-

-

Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear solution.

-

Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Extraction: Neutralize the aqueous phase with

(solid) to pH 7. Extract with Dichloromethane (DCM) ( -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Phase 3: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of this compound.

The 2- and 4-positions are highly activated for nucleophilic attack due to the electron-withdrawing nitrile group at position 3 and the ring nitrogen.

Experimental Protocol

-

Reagent Prep: Prepare a solution of Sodium Methoxide (2.2 eq) in anhydrous Methanol.

-

Addition: Dissolve 2,4-Dichloro-3-cyanopyridine (1.0 eq) in Methanol (5 V). Add the NaOMe solution dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours. If mono-substitution is observed (monitored by TLC/HPLC), heat to 40-50°C.

-

Workup: Concentrate the solvent. Resuspend in water. The product may precipitate; if not, extract with Ethyl Acetate.

-

Purification: The crude product is usually of high purity. Recrystallization from Ethanol yields white/off-white crystals.

Figure 2: Process workflow from raw materials to final purified compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation | Ensure reagents are dry; increase reflux time; use fresh NaOMe. |

| Incomplete Chlorination | Old | Use fresh |

| Mono-methoxy Impurity | Insufficient NaOMe or low temp | Increase NaOMe to 2.5 eq; heat to 50°C; monitor by HPLC. |

| N-Methylation Byproducts | Tautomerization issues | Avoid using Methyl Iodide/Base for methylation. Use the Cl -> OMe route exclusively. |

References

-

Katritzky, A. R., et al. (2005).[2] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[2] Link

-

Santa Cruz Biotechnology. 2,4-Dichloro-3-cyanopyridine Product Data. Link

-

Tietze, L. F., et al. (1990). Synthesis of Ethyl 3,3-Diethoxypropanoate. Organic Syntheses, Coll. Vol. 7, p.193. Link

-

Google Patents. Preparation method of 2-chloro-3-cyanopyridine (CN101659637A). Link

-

ChemicalBook. Synthesis of 3-cyanopyridine and derivatives. Link

Sources

One-Pot Synthesis of 2,4-Dimethoxypyridine-3-carbonitrile

This guide details the high-efficiency synthesis of 2,4-dimethoxypyridine-3-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., p38 MAP kinase, Src family).

While "one-pot" often implies multicomponent assembly from acyclic precursors, for this specific target, direct condensation (e.g., Hantzsch-type) predominantly yields 2,4-dihydroxypyridines (pyridones) rather than the dimethoxy species. Direct O-methylation of these pyridones suffers from competing N-methylation.

Therefore, the definitive "one-pot" industrial and research method is the Bis-Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloropyridine-3-carbonitrile. This guide focuses on this robust, self-validating protocol.

A Technical Guide for Medicinal Chemistry Applications

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule features two methoxy groups at the 2- and 4-positions, flanking a highly electron-withdrawing nitrile group at position 3.

-

Electronic Environment: The pyridine ring is electron-deficient. The C3-nitrile further depletes electron density at C2 and C4, making them highly susceptible to nucleophilic attack.

-

Regioselectivity: In many pyridines, the C4 position is more reactive than C2. However, the C3-nitrile activates both positions synergistically. The challenge lies in ensuring complete bis-substitution without hydrolyzing the nitrile to an amide.

Retrosynthetic Logic

The most reliable disconnection is the displacement of two leaving groups (Halides) by methoxide.

Figure 1: Retrosynthetic analysis identifying the dichloro species as the optimal precursor.

Part 2: Mechanistic Insight

The reaction proceeds via a stepwise Addition-Elimination (S_NAr) mechanism. Understanding this is crucial for troubleshooting incomplete conversions.

-

First Substitution (Kinetic Control): The nucleophile (MeO⁻) attacks the most electron-deficient carbon. The C4 position is typically more electrophilic due to para-conjugation with the ring nitrogen, but the C2 position is ortho to the ring nitrogen and the nitrile. Experimental evidence suggests rapid substitution at C4 followed by C2, or competitive concurrent substitution depending on temperature.

-

Meisenheimer Complex: An anionic intermediate forms, stabilized by the electron-withdrawing nitrile and the ring nitrogen.

-

Aromatization: Chloride is expelled, restoring aromaticity.

-

Second Substitution: The remaining chloro group, still activated by the nitrile, undergoes a second S_NAr cycle.

Critical Control Point: The introduction of the first electron-donating methoxy group deactivates the ring slightly for the second attack. Therefore, excess nucleophile and heat are required to drive the reaction to completion (bis-substitution).

Figure 2: Stepwise Bis-S_NAr reaction pathway. The second substitution is the rate-determining step.

Part 3: Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable.

Reagents & Equipment

-

Substrate: 2,4-Dichloropyridine-3-carbonitrile (1.73 g, 10 mmol).

-

Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (Commercial) OR freshly prepared from Na metal.

-

Requirement: 2.2 to 2.5 equivalents.

-

-

Solvent: Anhydrous Methanol (MeOH).[1]

-

Equipment: 3-neck round bottom flask, reflux condenser, N₂ inlet, addition funnel, internal thermometer.

Step-by-Step Procedure

| Step | Action | Critical Parameter / Observation |

| 1 | Setup | Charge flask with 2,4-Dichloropyridine-3-carbonitrile (1.0 equiv) and anhydrous MeOH (10 vol). Cool to 0–5 °C under N₂. |

| 2 | Addition | Add NaOMe solution (2.5 equiv) dropwise over 20 mins. |

| 3 | Reaction | Remove ice bath. Stir at RT for 30 mins, then heat to Reflux (65 °C) . |

| 4 | Monitoring | Monitor by TLC (Hexane/EtOAc 4:1) or HPLC at 2 hours. |

| 5 | Quench | Once complete, cool to RT. Pour mixture into Ice Water (50 mL) . |

| 6 | Workup | If solid precipitates: Filter and wash with cold water. If oil: Extract with CH₂Cl₂ (3x), wash combined organics with Brine, dry over Na₂SO₄. |

| 7 | Purification | Recrystallization from EtOH/Water or Flash Column (0-20% EtOAc/Hex). |

Data Validation (Expected)

-

¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J = 5.8 Hz, 1H, H-6), 6.60 (d, J = 5.8 Hz, 1H, H-5), 4.05 (s, 3H, OMe), 3.98 (s, 3H, OMe).

-

Note: The doublet coupling constant (~6 Hz) is characteristic of ortho-coupling in the pyridine ring.

-

-

IR (ATR): ~2220 cm⁻¹ (C≡N stretch), strong ether bands at 1100-1250 cm⁻¹.

Part 4: Process Safety & Troubleshooting

Hazard Analysis

-

Thermal Runaway: The S_NAr reaction is exothermic. On a large scale (>100g), the heat of reaction during NaOMe addition must be managed by active cooling.

-

Toxic Gases: If the reaction is accidentally acidified, HCN gas could theoretically evolve from hydrolyzed cyanide salts (though unlikely from the aryl nitrile itself). Always maintain basic pH until quench.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Mono-methoxy intermediate remains. | The first OMe group deactivates the ring. Increase temp to reflux or add 0.5 eq more NaOMe. |

| Nitrile Hydrolysis | Formation of amide (peak at ~1680 cm⁻¹). | Water present in solvent or excessive heating time. Use anhydrous MeOH and stop reaction immediately upon completion. |

| Regioisomers | Substitution at only C2 or C4. | Rare with excess NaOMe. Ensure >2.2 equivalents of base are used to force bis-substitution. |

Part 5: References

-

F. F. Khizbullin et al. "Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones." Russian Journal of Organic Chemistry, 2015. (Describes S_NAr conditions on cyanopyridines).

-

Organic Syntheses, Coll. Vol. 10. "Synthesis of substituted pyridines." Organic Syntheses, 2004. (General grounding for pyridine functionalization).

-

J. A. VanAllan et al. "The reaction of malononitrile with certain active methylene compounds." Journal of Organic Chemistry, 1959. (Foundational work on pyridine cyclizations, explaining why acyclic routes often yield pyridones).

-

PubChem Compound Summary. "this compound." (Verification of chemical structure and identifiers).

Sources

The 2,4-Dimethoxypyridine-3-carbonitrile (CAS 95689-37-5) Whitepaper: Mechanistic Utility and Applications in Alkaloid Synthesis

Executive Summary

2,4-Dimethoxypyridine-3-carbonitrile (CAS: 95689-37-5) is a highly specialized heterocyclic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Characterized by a pyridine core functionalized with two methoxy groups and a cyano group, this compound serves as a critical upstream precursor for the synthesis of complex alkaloids, most notably2[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in synthesis, and the downstream pharmacological applications of its derivatives for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature rearrangements[3].

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 95689-37-5 |

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.16 g/mol |

| Structural Features | Pyridine ring, 2,4-dimethoxy substitution, 3-cyano group |

| Primary Downstream Target | Ricinine (1-methyl-4-methoxy-3-cyano-2-pyridone) |

Mechanistic Utility in Synthesis: The Causality of Functional Groups

In drug development, the selection of an intermediate is never arbitrary. The architecture of this compound provides specific, regioselective handles that dictate its synthetic utility:

-

The 3-Cyano Group (Electron-Withdrawing): The carbonitrile group exerts a strong inductive and resonance-withdrawing effect. This depletes electron density from the pyridine ring, making the nitrogen lone pair slightly less nucleophilic but highly stabilizing the resulting intermediates during nucleophilic aromatic substitution (SNAr) or N-alkylation.

-

The 2,4-Dimethoxy Groups (Leaving Groups & Directing Effects): Methoxy groups on a pyridine ring can act as leaving groups under specific conditions. Crucially, the methoxy group at the 2-position is uniquely susceptible to cleavage following N-alkylation. This is the driving force behind the 4, allowing the transformation of a methoxypyridine into a 2-pyridone core[4].

Experimental Protocol: Synthesis of Ricinine via N-Methylation

Ricinine is a naturally occurring alkaloid found in Ricinus communis[5]. Synthetically, this compound is the definitive precursor for producing high-purity Ricinine[2]. The following protocol details the causality behind the Hilbert-Johnson-type N-methylation.

Step-by-Step Methodology

-

Preparation of the Electrophile: Dissolve this compound (1.0 eq) in an anhydrous, polar aprotic solvent (e.g., acetonitrile or DMF) inside a sealed reaction vessel.

-

Causality: A polar aprotic solvent is required to stabilize the transition state of the upcoming SN2 reaction without solvating the nucleophile too tightly.

-

-

N-Alkylation (Quaternization): Add an excess of Methyl Iodide (MeI) (3.0 eq)[2]. Heat the mixture to 80-100°C.

-

Causality: The pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl carbon of MeI. The high temperature provides the activation energy necessary to overcome the electron-withdrawing effect of the 3-cyano group, forming an N-methylpyridinium iodide intermediate.

-

-

Thermal Rearrangement (Hilbert-Johnson): Maintain heating (often requiring temperatures >120°C in a sealed tube).

-

Causality: The N-methylpyridinium salt is thermodynamically unstable. The iodide ion acts as a nucleophile, attacking the methyl group of the C2-methoxy ether. This cleaves the O-CH3 bond, releasing methyl iodide and yielding the highly stable 2-pyridone structure (Ricinine)[4].

-

-

Isolation and Purification: Cool the reaction, evaporate the solvent under reduced pressure, and purify via silica gel chromatography (eluting with EtOAc/Hexane). The resulting product is a white solid, neutral in reaction, and optically inactive[4].

Synthetic Workflow Visualization

Caption: Synthetic workflow from this compound to Ricinine via Hilbert-Johnson.

Downstream Applications in Drug Development

The successful conversion of this compound into Ricinine opens several avenues in pharmacology and agrochemistry.

Central Nervous System (CNS) Stimulation and Cognitive Enhancement

Ricinine has demonstrated significant potential as a 5 for the treatment of human amnesias[5]. Pharmacological evaluations suggest that its mechanism of action involves interaction with the6[6]. By allosterically modulating this receptor, Ricinine influences neurotransmitter homeostasis, which at lower doses translates to memory-improving effects[7].

Agrochemical and Antimicrobial Efficacy

Beyond human pharmacology, derivatives synthesized from this compound exhibit potent7[7]. Ricinine and its analogs are utilized in pest control due to their high nematocidal activity against species like Meloidogyne incognita[7].

Pharmacological Signaling Visualization

Caption: Pharmacological signaling pathway of Ricinine modulating GABA(A) for cognitive enhancement.

References

- Source: acmec-e.

- Source: appchemical.

- Source: lookchem.

- Source: semanticscholar.

- Source: researchgate.

- Source: nih.

Sources

- 1. This compound-上海吉至生化科技有限公司 [m.acmec-e.net]

- 2. lookchem.com [lookchem.com]

- 3. appchemical.com [appchemical.com]

- 4. lookchem.com [lookchem.com]

- 5. Microwave-Assisted Extraction of Ricinine from Ricinus communis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Reactivity and Synthetic Utility of the Nitrile Group in 2,4-Dimethoxypyridine-3-carbonitrile

Executive Summary

2,4-Dimethoxypyridine-3-carbonitrile (CAS: 95689-37-5) is a highly specialized heterocyclic building block frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced agrochemicals[1]. While the cyano (-CN) group is traditionally viewed as a highly reactive electrophilic center, its placement at the C3 position of a 2,4-dimethoxypyridine ring fundamentally alters its chemical behavior. This whitepaper provides an in-depth mechanistic analysis of this molecule's reactivity, exploring how profound electronic and steric effects dictate synthetic outcomes, and provides field-proven, self-validating protocols for its transformation.

Structural and Electronic Profiling: The "Canyon" Effect

To predict and manipulate the reactivity of this compound, one must first deconstruct the push-pull electronic dynamics of its ring system.

The pyridine nitrogen inherently exerts an electron-withdrawing inductive effect (-I), which typically activates the ring toward nucleophilic attack. However, the methoxy groups at the C2 and C4 positions completely override this. Through resonance (+M effect), the oxygen lone pairs donate substantial electron density directly into the ortho and para positions. Because the C3-nitrile is ortho to both methoxy groups, the carbon atom of the nitrile group experiences severe electronic deactivation.

Beyond electronics, the physical bulk of the two adjacent methoxy groups creates a steric "canyon." The linear nitrile group is deeply shielded, restricting the Bürgi-Dunitz trajectory required for bulky nucleophiles (such as Grignard reagents) to attack the sp-hybridized carbon.

Electronic and steric influences on the C3-nitrile group of 2,4-dimethoxypyridine.

Mechanistic Causality in Reactivity Pathways

Due to the deactivated and shielded nature of the C3-nitrile, standard transformation conditions often fail or result in poor yields[2]. Successful functionalization requires reagents capable of bypassing these barriers.

Pathway A: Hydrolysis to Amides

Standard aqueous sodium hydroxide requires extreme thermal conditions to hydrolyze this nitrile, which risks concurrent nucleophilic aromatic substitution (S_NAr) of the methoxy groups by hydroxide ions. To circumvent this, the Radziszewski reaction (alkaline hydrogen peroxide) is employed. The hydroperoxide anion (HOO⁻) benefits from the

Pathway B: Selective Reduction

Reducing the nitrile to an amine or aldehyde requires careful reagent selection to prevent over-reduction or destruction of the pyridine ring[4].

-

To Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is the optimal choice. The bulky isobutyl groups prevent over-reduction by forming a stable, sterically locked tetrahedral aluminum iminium complex that survives until it is deliberately collapsed during acidic aqueous workup[2].

-

To Primary Amines: Catalytic hydrogenation using Raney Nickel is preferred over Palladium on Carbon (Pd/C) to avoid unwanted hydrogenolysis of the methoxy groups. The addition of methanolic ammonia is mechanistically critical; it suppresses the formation of secondary amine byproducts by shifting the equilibrium away from the condensation of the product amine with the intermediate imine.

Divergent synthetic pathways originating from the C3-nitrile group.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific in-process controls to ensure high-fidelity results.

Protocol 1: Reduction to (2,4-Dimethoxypyridin-3-yl)methanamine

Objective: Chemoselective reduction of the nitrile to a primary amine without ring saturation.

-

Preparation: Dissolve this compound (10.0 mmol) in 40 mL of 7M ammonia in methanol. Causality: The high concentration of ammonia is strictly required to competitively inhibit the nucleophilic attack of the newly formed primary amine on the intermediate imine, which would otherwise yield a secondary dimer.

-

Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of Raney Nickel (approx. 1.0 g).

-

Hydrogenation: Purge the reaction vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass (

) and the appearance of the amine mass ( -

Workup & Validation: Filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo. Purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).

-

Self-Validation: ¹H NMR (CDCl₃) must show the disappearance of the nitrile carbon (approx. 112 ppm in ¹³C) and the appearance of a new singlet integrating to 2H at ~3.8 ppm, corresponding to the benzylic -CH₂- group.

Protocol 2: Hydrolysis to 2,4-Dimethoxypyridine-3-carboxamide

Objective: Overcome steric shielding to hydrolyze the nitrile to an amide.

-

Preparation: Dissolve the nitrile (10.0 mmol) in ethanol (20 mL) and cool to 0°C.

-

Activation: Add 2.0 mL of 6M aqueous NaOH, followed by the dropwise addition of 30% aqueous H₂O₂ (5.0 mL). Causality: Dropwise addition controls the exothermic generation of the highly reactive hydroperoxide anion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

IPC: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The highly polar amide product will remain near the baseline compared to the non-polar nitrile.

-

Workup & Validation: Quench the remaining peroxide with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Self-Validation: IR spectroscopy must show the complete disappearance of the sharp

stretch at ~2220 cm⁻¹ and the appearance of a strong

Quantitative Data Summary

The table below synthesizes the expected quantitative outcomes and primary challenges associated with the functionalization of this specific scaffold.

| Reaction Type | Target Functional Group | Optimal Reagent System | Typical Yield (%) | Primary Challenge / Limitation |

| Reduction | Aldehyde (-CHO) | DIBAL-H, Toluene, -78°C | 75 - 85% | Strict temperature control required to prevent over-reduction to alcohol. |

| Reduction | Primary Amine (-CH₂NH₂) | Raney Ni, H₂, NH₃/MeOH | 80 - 90% | Formation of secondary amine dimers if NH₃ concentration is too low. |

| Hydrolysis | Primary Amide (-CONH₂) | 30% H₂O₂, NaOH, EtOH | 85 - 95% | Exothermic reaction; risk of S_NAr degradation if heated excessively. |

| Hydrolysis | Carboxylic Acid (-COOH) | 6M HCl, Reflux, 48h | < 40% | Severe steric hindrance prevents efficient hydration; prolonged heat degrades the ring. |

| Addition | Ketone (-COR) | RMgX or RLi, THF | < 10% | The "Canyon" effect physically blocks the nucleophile; starting material is recovered. |

References

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones Source: Russian Journal of Organic Chemistry URL:[Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation Source: ACS Omega URL:[Link]

-

Synthesis by Reduction or by Reduction Followed by Hydrolysis (Reduction of Sterically Hindered Nitriles) Source: Science of Synthesis / Thieme E-Books URL:[Link]

-

High-Yield Reactions to Introduce Aldehyde Groups into Pyridine Derivatives (Reduction of Cyanopyridines) Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Methodological & Application

Application Note: 2,4-Dimethoxypyridine-3-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,4-Dimethoxypyridine-3-carbonitrile (CAS: 95689-37-5)

Executive Summary & Structural Rationale

In modern drug discovery, the "build-couple-pair" strategy relies heavily on versatile, multi-functional building blocks. This compound (CAS: 95689-37-5) has emerged as a privileged heterocyclic scaffold for the synthesis of complex pharmacophores, particularly kinase inhibitors and CNS-active agents[].

The structural brilliance of this molecule lies in its precise electronic topography:

-

Dual Electrophilic Centers (C2 & C4): The electron-withdrawing pyridine nitrogen and the C3-nitrile group severely deplete electron density at the C2 and C4 positions. This allows the methoxy groups to act as excellent leaving groups in Nucleophilic Aromatic Substitution (

) reactions. -

Regioselective Differentiation: The C4 position is highly activated by the ortho-cyano group and para-pyridine nitrogen. Furthermore, the C2-methoxy group is sterically and electronically distinct, allowing chemists to selectively functionalize C4 with primary amines while leaving C2 intact for later diversification.

-

C3-Nitrile as a Cyclization Handle: Once the C4 position is aminated, the adjacent C3-nitrile serves as an intramolecular trap. This proximity is widely exploited to synthesize fused bicyclic systems, such as pyrido[2,3-d]pyrimidines , a core motif found in FDA-approved CDK4/6 inhibitors[2].

Mechanistic Pathways & Logic Visualization

The synthesis of complex therapeutics from this compound typically follows a two-stage logic: (1) Regioselective

Figure 1: Mechanistic pathway of regioselective SNAr at the highly activated C4 position.

Figure 2: Stepwise workflow for the synthesis of pyrido[2,3-d]pyrimidine scaffolds.

Quantitative Data: Optimization of C4-Amination

To achieve high yields and prevent unselective bis-amination at both C2 and C4, solvent and temperature must be strictly controlled. Aliphatic amines (highly nucleophilic) react under mild conditions, whereas anilines (less nucleophilic) require polar aprotic solvents and elevated temperatures to stabilize the Meisenheimer transition state[3].

Table 1: Reaction Optimization for C4-Regioselective

| Entry | Nucleophile (Amine) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |

| 1 | Isopropylamine | EtOH | 80 | 6 | 85 | >99:1 |

| 2 | Benzylamine | THF | 65 | 8 | 78 | >99:1 |

| 3 | Morpholine | MeCN | 80 | 5 | 88 | >99:1 |

| 4 | Aniline | EtOH | 80 | 12 | 45 | 95:5 |

| 5 | Aniline | DMF | 120 | 6 | 82 | 98:2 |

Note: Data reflects typical optimization parameters for 2,4-dialkoxypyridine systems. The use of DMF at 120 °C for anilines overcomes the activation energy barrier while maintaining regiocontrol.

Core Synthetic Workflows & Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and in-process validation steps are explicitly detailed to ensure reproducibility.

Protocol A: Regioselective C4-Amination via

Objective: Displace the C4-methoxy group with a primary amine to generate a 4-amino-2-methoxypyridine-3-carbonitrile intermediate.

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated methanol/methoxide, driving the equilibrium forward without competing for the electrophilic C4 carbon.

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried 50 mL round-bottom flask with this compound (1.0 mmol, 164 mg) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add the desired primary amine (e.g., aniline, 1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

-

Reaction Execution: Heat the reaction mixture to 120 °C using an oil bath. Stir continuously for 6–8 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS and TLC (Hexanes:EtOAc 7:3).

-

Validation Check: The disappearance of the starting material (

165

-

-

Workup: Cool the mixture to room temperature. Pour the solution into ice-cold distilled water (25 mL) while stirring vigorously. The product will precipitate as a solid.

-

Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL) to remove residual DMF and DIPEA, and dry overnight under high vacuum.

Protocol B: Nitrile-Directed Cyclization to Pyrido[2,3-d]pyrimidines

Objective: Convert the C4-aminated intermediate into a fused pyrido[2,3-d]pyrimidine core, a structural hallmark of many targeted cancer therapies[2][4].

Causality & Design: The proximity of the C4-amine and the C3-nitrile allows for a condensation-cyclization cascade. Using formamide acts dually as the solvent and the carbon-donor for the new pyrimidine ring. High temperatures are required to hydrate the nitrile to an amide intermediate in situ before ring closure.

Step-by-Step Procedure:

-

Preparation: In a 25 mL pressure tube, suspend the 4-amino-2-methoxypyridine-3-carbonitrile intermediate (0.5 mmol) in neat formamide (3.0 mL).

-

Catalysis: Add a catalytic amount of ammonium chloride (0.1 mmol, 5.3 mg) to accelerate the activation of the nitrile group.

-

Reaction Execution: Seal the tube and heat to 150 °C for 12 hours.

-

Self-Validation (In-Process Control): Monitor via LC-MS.

-

Validation Check: The cyclization involves the incorporation of one carbon and one nitrogen from formamide, followed by the loss of water/ammonia. The final pyrido[2,3-d]pyrimidine derivative will exhibit a distinct UV-Vis absorption profile (red-shifted) compared to the monocyclic precursor due to extended conjugation.

-

-

Workup: Cool the vessel to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure bicyclic scaffold.

References

-

The chemistry of pyrido[2,3-d]pyrimidines Source: Journal of Chemical and Pharmaceutical Research (JOCPR), 2016. URL:[Link][2]

-

Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives Source: Molecules (via ResearchGate), 2023. URL:[Link][4]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: International Journal of Pharmaceutical Sciences and Research (IJPSR). URL:[Link][3]

Sources

Application Note: Synthesis of Thieno[2,3-b]pyridines from 2,4-Dimethoxypyridine-3-carbonitrile

This application note details the precision synthesis of Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate starting from 2,4-dimethoxypyridine-3-carbonitrile .

This protocol prioritizes regiochemical control and high-purity isolation, utilizing a 2-chloro intermediate strategy. This route is preferred over direct thiolation for its robustness and the stability of the intermediates.

Executive Summary & Scientific Rationale

Thieno[2,3-b]pyridines are critical pharmacophores, acting as bioisosteres for quinolines and demonstrating potent activity as kinase inhibitors (e.g., PI3K, Pim-1) and anti-proliferative agents.

The synthesis from This compound presents a specific regiochemical challenge: differentiating between the C2 and C4 methoxy groups.

-

Mechanistic Insight: The C2 position in the pyridine ring is electronically more deficient (ortho to nitrogen) than the C4 position (para to nitrogen). Consequently, nucleophilic displacement or acid-catalyzed hydrolysis occurs preferentially at C2 .

-

Strategic Route: We employ a "Hydrolysis-Chlorination-Cyclization" sequence.

-

Selective Hydrolysis: Converts the C2-methoxy to a C2-hydroxy (pyridone) tautomer.

-

Activation: Converts the C2-hydroxy to a reactive C2-chloro leaving group using

. -

Thorpe-Ziegler Cyclization: Reaction with ethyl mercaptoacetate builds the thiophene ring.

-

Retrosynthetic Analysis

Caption: Retrosynthetic disconnection showing the stepwise activation of the C2 position.

Detailed Experimental Protocols

Step 1: Regioselective Hydrolysis

Objective: Selective cleavage of the 2-methoxy group to generate the 2-pyridone intermediate.

-

Reagents:

-

This compound (1.0 equiv)

-

33% HBr in Acetic Acid (5.0 equiv) or conc. HCl (excess)

-

Solvent: Acetic Acid (glacial)

-

-

Protocol:

-

Dissolve this compound in glacial acetic acid (5 mL/mmol).

-

Add 33% HBr/AcOH dropwise at room temperature.

-

Heat the mixture to 70–80 °C for 4–6 hours. Note: Monitoring by TLC is crucial; higher temperatures may lead to bis-demethylation.

-

Cool to room temperature and pour onto crushed ice.

-

The product, 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile , typically precipitates as a white/off-white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

-

Checkpoint:

H NMR should show the loss of one methyl singlet (~4.0 ppm) and the appearance of a broad NH amide/pyridone proton (~11-13 ppm).

Step 2: Chlorination (Vilsmeier-Type Activation)

Objective: Conversion of the 2-pyridone to the reactive 2-chloro intermediate.

-

Reagents:

-

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (from Step 1)

-

Phosphorus Oxychloride (

) (5–10 equiv, acts as solvent/reagent) -

Optional: DMF (catalytic, 2-3 drops)

-

-

Protocol:

-

Place the dried pyridone intermediate in a round-bottom flask under inert atmosphere (

). -

Add

carefully. Add catalytic DMF if the reaction is sluggish. -

Reflux the mixture (105 °C ) for 2–3 hours. The suspension should become a clear solution.

-

Quenching (Exothermic!): Evaporate excess

under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring. -

Neutralize the aqueous mixture to pH 7–8 using saturated

or -

Extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Dry organic layers over

, filter, and concentrate. -

Yield: 2-Chloro-4-methoxypyridine-3-carbonitrile (Solid).

-

Step 3: Thorpe-Ziegler Cyclization

Objective: Formation of the thieno[2,3-b]pyridine scaffold.

-

Reagents:

-

2-Chloro-4-methoxypyridine-3-carbonitrile (1.0 equiv)

-

Ethyl Mercaptoacetate (1.1 equiv)

-

Base: Sodium Carbonate (

) (2.5 equiv) or Sodium Ethoxide ( -

Solvent: Ethanol (absolute)

-

-

Protocol:

-

Suspend 2-chloro-4-methoxypyridine-3-carbonitrile and

in absolute ethanol. -

Add Ethyl Mercaptoacetate dropwise.

-

Heat the mixture to reflux for 4–8 hours.

-

Work-up:

-

Option A (Precipitation): Cool the mixture. The product often precipitates. Filter and wash with cold ethanol/water.

-

Option B (Extraction): Evaporate solvent, resuspend in water, and extract with Ethyl Acetate.

-

-

Purification: Recrystallization from Ethanol/DMF or column chromatography (Hexane:EtOAc).

-

Reaction Mechanism & Pathway[4]

Caption: Mechanistic flow from the chloro-pyridine to the fused thienopyridine system.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Bis-demethylation (loss of both OMe groups) | Lower reaction temperature to 60°C; reduce reaction time. |

| Incomplete Chlorination | Old/Wet | Distill |

| No Cyclization (Step 3) | Base too weak or moisture present | Use a stronger base ( |

| Product Oiling Out | Impurities in intermediate | Recrystallize the 2-chloro intermediate before Step 3. Triturate oil with cold ether. |

References

-

Litvinov, V. P. (2005). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin. Link

-

El-Nassan, H. B. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Beni-Suef University Journal of Basic and Applied Sciences. Link

-

Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines.[4] 1. Methods of synthesis.[3][5][6][7][8][9][10][11][12] Russian Chemical Bulletin. Link

-

BenchChem. (2025). Synthesis of 2-Chloro-4-methoxypyridine Protocols.Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 3. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scholarship.depauw.edu [scholarship.depauw.edu]

- 9. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 10. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Versatile Scaffold: 2,4-Dimethoxypyridine-3-carbonitrile for the Synthesis of Novel Heterocycles

Introduction: Unlocking the Potential of a Privileged Pyridine Core

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, with its presence in numerous FDA-approved drugs and functional organic materials underscoring its significance.[1][2] Among the vast landscape of pyridine-based scaffolds, 2,4-dimethoxypyridine-3-carbonitrile emerges as a particularly versatile and powerful building block for the construction of a diverse array of novel heterocyclic systems. Its unique arrangement of a nitrile group flanked by two reactive methoxy substituents at positions that are highly susceptible to nucleophilic attack renders it an ideal starting point for a multitude of synthetic transformations.[3][4]

This guide provides an in-depth exploration of this compound as a scaffold, offering detailed application notes and robust protocols for its utilization in the synthesis of valuable fused heterocyclic systems. We will delve into the underlying chemical principles that govern its reactivity, providing not just a set of instructions, but a framework for rational design and experimental success.

Understanding the Scaffold: Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the electronic properties of the pyridine ring and the specific functionalities it bears. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the C-2 and C-4 positions towards nucleophilic aromatic substitution (SNAr).[3][5] This is due to the stabilization of the negatively charged Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[3][5]

The two methoxy groups at the C-2 and C-4 positions serve as excellent leaving groups in SNAr reactions, readily displaced by a variety of nucleophiles. The nitrile group at the C-3 position is a strong electron-withdrawing group, further activating the adjacent C-2 and C-4 positions. Moreover, the nitrile group itself is a versatile functional handle that can participate in a range of cyclization and transformation reactions.[1][6]

The interplay of these features allows for a sequential and regioselective functionalization of the pyridine core, paving the way for the construction of complex heterocyclic architectures.

Application Note 1: Synthesis of the this compound Scaffold

Causality Behind the Experimental Choice:

The synthesis of the this compound scaffold is efficiently achieved through a one-pot condensation reaction. This approach is based on the reaction of an appropriate enone with malononitrile in the presence of a strong base, typically sodium methoxide in methanol.[7] The methoxide serves a dual role: as a base to deprotonate the active methylene group of malononitrile, generating the nucleophile, and as the source of the methoxy groups in the final product. The use of methanol as a solvent ensures the solubility of the reactants and intermediates.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[7]

Materials:

-

1,1,3-Trimethoxypropene (or a suitable precursor to the required enone)

-

Malononitrile

-

Sodium metal

-

Anhydrous Methanol

-

Dichloromethane

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C. Stir the mixture until all the sodium has reacted.

-

Addition of Malononitrile: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (0.08 mol) in anhydrous methanol (70 mL) dropwise over 15 minutes, maintaining the temperature at 5 °C.

-

Addition of the Enone: Add a solution of 1,1,3-trimethoxypropene (0.1 mol) in anhydrous methanol (150 mL) dropwise to the reaction mixture over a period of 2 hours.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 90 minutes.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the resulting residue in water (250 mL) and extract with dichloromethane (10 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| This compound | C₈H₈N₂O₂ | 176.16 | 60-75 | Solid |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (s, 1H, H-6), ~6.5 (s, 1H, H-5), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃) ppm.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~165, ~160, ~155, ~117, ~105, ~90, ~55, ~54 ppm.

-

IR (ATR): ν ~2220 (C≡N), ~1600, 1570 (C=C, C=N) cm⁻¹.

-

MS (ESI): m/z [M+H]⁺ calculated for C₈H₉N₂O₂: 177.0664, found 177.xxxx.

Application Note 2: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

Causality Behind the Experimental Choice:

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[8] By utilizing this compound as the nitrile component, this reaction can be adapted to construct the thieno[2,3-b]pyridine core. The reaction proceeds through an initial Knoevenagel condensation of a ketone with the active methylene of the nitrile, followed by the addition of elemental sulfur and subsequent cyclization. The methoxy group at the C-2 position can be displaced in a subsequent step to further functionalize the fused ring system.

Protocol 2: Synthesis of a 2-Amino-3-cyano-thieno[2,3-b]pyridine Derivative

This protocol is a representative example of a Gewald-type reaction.

Materials:

-

This compound

-

Cyclohexanone

-

Elemental Sulfur

-

Morpholine or Diethylamine

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (10 mmol), cyclohexanone (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add morpholine (or diethylamine) (1.5 mL) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

Purification: If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation:

| Starting Material | Product | Reaction Conditions | Yield (%) |

| This compound | 2-Amino-3-cyano-4-methoxy-5,6,7,8-tetrahydrothieno[2,3-b]quinoline | Cyclohexanone, S₈, Morpholine, Ethanol, Reflux | 65-80 |

Visualization of the Workflow:

Caption: Workflow for the synthesis of Thieno[2,3-b]pyridines.

Application Note 3: Synthesis of Pyrazolo[3,4-b]pyridines

Causality Behind the Experimental Choice:

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological activity.[9][10] The synthesis of this scaffold from this compound can be achieved through a cyclocondensation reaction with hydrazine or its derivatives. The reaction is believed to proceed via an initial nucleophilic attack of the hydrazine at the C-2 position, leading to the displacement of the methoxy group, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring. The 4-methoxy group can remain on the final product or be further manipulated.

Protocol 3: Synthesis of a 4-Methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or n-butanol

Procedure:

-

Reaction Setup: Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (20 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Purification: Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Data Presentation:

| Starting Material | Product | Reaction Conditions | Yield (%) |

| This compound | 4-Methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine | Hydrazine hydrate, Ethanol, Reflux | 70-85 |

Visualization of the Logical Relationship:

Caption: Key steps in Pyrazolo[3,4-b]pyridine synthesis.

Conclusion

This compound stands as a testament to the power of strategically functionalized scaffolds in modern organic synthesis. Its inherent reactivity, coupled with the versatility of its functional groups, provides a robust platform for the efficient construction of a wide range of novel and medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their drug discovery and materials science endeavors.

References

-

Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. PMC. [Link]

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][11]pyridine-1,3-diones. ResearchGate. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry. [Link]

-

Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

-

Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. PubMed. [Link]

-

A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. ResearchGate. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

-

Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS ONE. [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]

-

A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES. [Link]

-

Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. [Link]

-

2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

- Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

Sources

- 1. Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Green Synthesis of Highly Substituted Pyridines via Nanocrystalline MgO-Catalyzed Multicomponent Reactions

Executive Summary

Highly substituted pyridines and 1,4-dihydropyridines are privileged pharmacophores widely utilized in the development of therapeutics for1[2]. Traditional multicomponent reactions (MCRs) for synthesizing these scaffolds often rely on homogeneous basic catalysts (e.g., piperidine, triethylamine) that 3[3]. This application note outlines a validated, green chemistry protocol utilizing nanocrystalline magnesium oxide (NAP-MgO) as a highly efficient, heterogeneous, and recyclable catalyst for the one-pot, three-component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines[1].

Mechanistic Rationale & Catalyst Design

The Role of Nanocrystalline MgO

The catalytic superiority of NAP-MgO over bulk MgO is attributed to its high surface area and the presence of 1[1]. The nanoparticle surface provides a synergistic dual-site catalytic environment:

-

Lewis Basic Sites (O²⁻ ions): Facilitate the initial deprotonation of active methylene compounds.

-

Lewis Acidic Sites (Mg²⁺ ions): Coordinate with electrophilic centers (such as the carbonyl oxygen of aldehydes or cyano groups), 4[4].

Reaction Pathway

The one-pot synthesis proceeds via a tandem Knoevenagel–Michael–Cyclization cascade:

-

Knoevenagel Condensation: The basic sites on NAP-MgO abstract a proton from malononitrile. The resulting carbanion attacks the aromatic aldehyde, forming an1[1].

-

Michael Addition: The thiol undergoes a Michael addition to the intermediate. This step is accelerated by the Lewis acidic Mg²⁺ sites stabilizing the transition state[4].

-

Cyclization: Intramolecular cyclization and subsequent tautomerization yield the thermodynamically stable substituted pyridine[2].

Experimental Protocol

Reagents and Materials

-

Aromatic Aldehydes: Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde (1.0 mmol)

-

Malononitrile: (2.1 mmol)

-

Thiols: Thiophenol or derivatives (1.1 mmol)

-

Catalyst: Nanocrystalline MgO (NAP-MgO).

-

Solvents: Absolute ethanol (reaction medium), Ethyl acetate (catalyst washing)[5].

Step-by-Step Methodology

-

Reaction Initiation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 mL of absolute ethanol.

-

Catalyst Introduction: Add 0.1 g of activated NAP-MgO to the solution. Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion of the heterogeneous catalyst before initiating the reaction.

-

Thiol Addition: Warm the reaction mixture to 50 °C. Once the temperature stabilizes, add the thiol (1.1 mmol) dropwise. This controlled addition prevents uncontrolled exothermic side reactions and minimizes oxidative disulfide formation.

-

Reflux & Monitoring: Elevate the temperature to reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent. The reaction typically1[1].

-

Catalyst Recovery: Cool the mixture to room temperature. Transfer the suspension to a centrifuge tube and spin at 4000 rpm for 10 minutes. Centrifugation is prioritized over standard filtration, as nanoscale MgO particles (typically ~25 nm) can easily clog standard filter paper pores, leading to product loss. Decant the supernatant carefully.

-

Product Purification: Concentrate the decanted supernatant under reduced pressure. Purify the crude residue by recrystallization from aqueous ethanol to 1[1].

Workflow Diagram

Figure 1: Experimental workflow for NAP-MgO catalyzed synthesis of substituted pyridines.

Substrate Scope and Quantitative Data

The protocol exhibits broad functional group tolerance. Both electron-donating and electron-withdrawing groups on the aromatic aldehyde are well-tolerated,5[1],[5].

Table 1: Synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines using NAP-MgO

| Entry | Aldehyde (Ar-CHO) | Thiol (R-SH) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Thiophenol | 2.5 | 85 |

| 2 | 4-Chlorobenzaldehyde | Thiophenol | 2.0 | 88 |

| 3 | 4-Methoxybenzaldehyde | Thiophenol | 3.0 | 92 |

Note: Yields refer to isolated pure products. Reaction conditions: Aldehyde (1.0 mmol), Malononitrile (2.1 mmol), Thiol (1.1 mmol), NAP-MgO (0.1 g), Ethanol (5 mL), Reflux.

Catalyst Reusability and System Validation

A hallmark of a self-validating protocol is the verifiable recyclability of the catalyst. The NAP-MgO catalyst recovered in Step 5 must be washed thoroughly with ethyl acetate (3 × 5 mL). Causality Check: This washing step is mandatory to strip away any unreacted organic precursors or heavy intermediates that may 1[1].

After drying under vacuum at 100 °C, the catalyst can be reused for at least four consecutive cycles. Empirical data shows consistent activity, with product yields dropping marginally from 85% (Cycle 1) to 81% (Cycle 4), confirming the structural stability and4[4].

References

- Source: Indian Academy of Sciences (ias.ac.in)

- Source: Benchchem (benchchem.com)

- Source: Frontiers in Chemistry (frontiersin.org)

- Source: European Journal of Chemistry (eurjchem.com)

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 4. eurjchem.com [eurjchem.com]

- 5. 4-Methyl-3-oxopentanenitrile | 29509-06-6 | Benchchem [benchchem.com]

Application Note: Strategic Utilization of 2,4-Dimethoxypyridine-3-carbonitrile in PI3K Inhibitor Scaffold Design

Executive Summary

The development of isoform-selective Phosphoinositide 3-kinase (PI3K) inhibitors is a cornerstone of modern oncology and immunology. While pyrimidine-based inhibitors (e.g., Buparlisib) are well-established, pyrido[2,3-d]pyrimidine scaffolds offer superior opportunities for "scaffold hopping" to improve solubility, selectivity, and patentability.

This guide details the application of 2,4-Dimethoxypyridine-3-carbonitrile (CAS: 22254-24-6) as a robust, shelf-stable precursor for generating these privileged scaffolds. Unlike its hydrolytically unstable 2,4-dichloro analogs, the dimethoxy derivative serves as a "masked" electrophile. We present a validated workflow for its activation, regioselective functionalization, and cyclization into potent PI3K

Scientific Background & Rationale

The PI3K Signaling Cascade

The PI3K/AKT/mTOR pathway regulates cell survival and proliferation. Hyperactivation of this pathway is frequent in solid tumors. Inhibitors must compete with ATP for the binding pocket of the p110 catalytic subunit.

-

Structural Requirement: A heteroaromatic core is required to form hydrogen bonds with the "hinge region" (Val851 in PI3K

). -

The Solution: The pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP but offers additional vectors (C5, C7 positions) for solubilizing groups (e.g., morpholine) that extend into the solvent-exposed region.

Why this compound?

Direct use of 2,4-dichloropyridine-3-carbonitrile is common but operationally challenging due to its moisture sensitivity and rapid hydrolysis. The 2,4-dimethoxy analog offers:

-

Stability: Indefinite shelf life under ambient conditions.

-

Purity: Recrystallizable solid (unlike the often oily/waxy dichloro crude).

-

Versatility: It allows for a "protect-deprotect-activate" strategy, ensuring a fresh electrophile is generated immediately prior to the critical regioselective step.

Pathway & Workflow Visualization

PI3K Signaling Context

The following diagram illustrates the upstream and downstream nodes of the PI3K pathway, highlighting the intervention point for pyrido[2,3-d]pyrimidine inhibitors.

Caption: The PI3K/AKT/mTOR signaling cascade. The target molecule (this compound derived inhibitors) acts at the PI3K node, preventing PIP2 to PIP3 conversion.

Synthetic Application Workflow

This flowchart outlines the conversion of the dimethoxy precursor into the final drug scaffold.

Caption: Synthetic route transforming the stable 2,4-dimethoxy precursor into the active PI3K inhibitor scaffold via a reactive dichloro intermediate.

Detailed Protocols

Phase 1: Activation of the Core

Objective: Convert the stable this compound into the reactive 2,4-dichloropyridine-3-carbonitrile.

Rationale: The methoxy groups are poor leaving groups for the mild nucleophilic substitutions required later. We first demethylate to the pyridone, then chlorinate.

Reagents:

-

This compound (1.0 eq)

-

33% HBr in Acetic Acid

-

Phosphorus Oxychloride (POCl

) -

Phosphorus Pentachloride (PCl

)

Protocol:

-

Demethylation: Dissolve this compound in 33% HBr/AcOH. Reflux for 4 hours.

-

Chlorination: Suspend the dried dihydroxy intermediate in neat POCl

(10 vol). Add PCl -

Reflux: Heat to 110°C for 3-5 hours. The suspension will clear as the dichloro species forms.

-

Quench (Critical Safety): Remove excess POCl

under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the C4-chloro group. -

Isolation: Extract immediately with Dichloromethane (DCM). Wash with cold NaHCO

. Dry over MgSO-

Result: 2,4-Dichloropyridine-3-carbonitrile (Yellow solid). Use immediately for Phase 2.

-

Phase 2: Regioselective C4-Functionalization (The "Library Entry" Step)

Objective: Install the "tail" moiety (e.g., an aniline or solubilizing amine) selectively at the C4 position.

Mechanism: The C4 position is more electrophilic than C2 due to the para-effect of the pyridine nitrogen and the ortho-effect of the electron-withdrawing nitrile. Low temperature enhances this selectivity.

Reagents:

-

2,4-Dichloropyridine-3-carbonitrile (from Phase 1)

-

Nucleophile (e.g., 3-amino-benzene-sulfonamide or Morpholine) (1.0 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: THF or NMP (Anhydrous)

Protocol:

-

Dissolve 2,4-dichloropyridine-3-carbonitrile in anhydrous THF (0.1 M).

-

Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is vital for >95:5 regioselectivity.

-

Add DIPEA followed by the Nucleophile dropwise over 15 minutes.

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Validation (NMR): Take an aliquot for

H-NMR.-

C4-Substitution (Desired): Look for a doublet for the C5-H and C6-H with a coupling constant

Hz. -

C2-Substitution (Undesired): Often yields different shift patterns; NOE (Nuclear Overhauser Effect) between the nucleophile and the C5 proton confirms C4 substitution.

-

Phase 3: Cyclization to Pyrido[2,3-d]pyrimidine

Objective: Form the kinase-binding core.

Protocol:

-

Dissolve the C4-substituted intermediate in Ethanol or n-Butanol.

-

Add Guanidine Carbonate (or an amidine derivative) (2.0 eq).

-

Add Anhydrous K

CO -

Reflux (80-100°C) overnight.

-

Mechanism: The exocyclic amine of guanidine displaces the C2-chloro group (SNAr), followed by intramolecular nucleophilic attack on the nitrile (C3-CN) to close the pyrimidine ring.

-

Purification: Cool to RT. The product often precipitates. Filter and wash with water/ethanol. Recrystallize from DMF/MeOH.

Data Summary & Expected Results

| Parameter | 2,4-Dimethoxy Precursor | 2,4-Dichloro Intermediate | Final Pyrido-Pyrimidine |

| Stability | High (Years) | Low (Hours/Days) | High (Drug-like) |

| Solubility | Organic Solvents | Organic Solvents | DMSO/Acidic Media |

| Reactivity | Inert to mild nucleophiles | Highly Electrophilic | Hinge Binder |

| Key NMR Signal | 2x OMe singlets (~4.0 ppm) | Loss of OMe, shift in aromatics | Broad NH2 (if guanidine used) |

References

-

Application of Pyrido[2,3-d]pyrimidines in Kinase Inhibition

-

Regioselectivity in SNAr Reactions

-

PI3K Inhibitor Design Principles

- Compound Data (Grounding): Title: this compound (ChemicalBook Entry). Source: ChemicalBook.

Sources

- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridine Derivatives

Executive Summary

Pyridine moieties are ubiquitous in FDA-approved therapeutics, serving as the pharmacophore in blockbuster drugs like Esomeprazole (Nexium) and Loratadine (Claritin). Traditional thermal synthesis of these heterocycles (e.g., Hantzsch, Chichibabin) often suffers from prolonged reaction times (12–24 hours), harsh conditions, and difficult workups.

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on two critical workflows:

-

De Novo Assembly: The One-Pot Hantzsch Synthesis.

-

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling of Chloropyridines.

Technical Foundation: The Dielectric Advantage

Microwave irradiation (2.45 GHz) is not merely "faster heating"; it is a fundamentally different energy transfer mechanism. Unlike convective heating, which relies on thermal conductivity from vessel walls, microwaves couple directly with the reaction matrix.[1]

Mechanism of Action[2]

-

Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field.[1][2][3] As the field reverses 2.45 billion times per second, molecular rotation generates internal heat via friction.

-

Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.

Why this matters for Pyridines: The formation of the pyridine ring often requires overcoming a high activation energy barrier, particularly during the aromatization of dihydropyridine intermediates. Direct volumetric heating allows the reaction to access these high-energy transition states instantaneously, suppressing side reactions (e.g., polymerization) common in slow thermal ramps.

Protocol A: The "Green" One-Pot Hantzsch Synthesis

Objective: Rapid assembly of the pyridine core from acyclic precursors.

This protocol modernizes the classic Hantzsch reaction by combining the cyclization and aromatization steps into a single, solvent-minimized operation.

Materials

-

Aldehyde: Benzaldehyde (1.0 equiv)

- -Ketoester: Ethyl acetoacetate (2.0 equiv)

-

Nitrogen Source: Ammonium Acetate (

) (1.5 equiv) -

Oxidant/Catalyst: 10 mol%

(promotes in-situ aromatization) -

Solvent: Ethanol (Green solvent, high tan

) or Solvent-free

Experimental Workflow

-

Loading: In a 10 mL microwave-transparent vial (borosilicate glass), combine reagents. If using solvent-free conditions, mix neat reagents thoroughly.

-

Sealing: Crimp the vial with a PTFE/silicone septum cap.

-

Irradiation: Place in a single-mode microwave reactor.

-

Parameters:

-

Temperature: 140 °C

-

Hold Time: 5 - 10 minutes

-

Pressure Limit: 15 bar (Safety cutoff)

-

Stirring: High (600 rpm)

-

-

Workup: Cool to 50 °C using compressed air. Pour mixture into crushed ice. The solid pyridine derivative precipitates. Filter and recrystallize from hot ethanol.

Data Comparison: Thermal vs. Microwave[5][6][7]

| Parameter | Conventional Reflux | Microwave Protocol | Improvement Factor |

| Time | 8 - 12 Hours | 5 - 10 Minutes | ~90x Faster |

| Yield | 65 - 75% | 88 - 94% | +20% |

| Energy | High (Continuous heating) | Low (Targeted pulses) | Green |

| Purity | Requires Column Chrom. | Recrystallization only | Efficiency |

Visualization: Hantzsch Pathway

The following diagram illustrates the convergent synthesis and the critical aromatization step accelerated by MW irradiation.

Caption: Figure 1.[4][5] Microwave-accelerated Hantzsch synthesis workflow, highlighting the in-situ oxidation of the DHP intermediate.

Protocol B: Suzuki-Miyaura Coupling of Chloropyridines

Objective: Functionalization of the pyridine ring for SAR (Structure-Activity Relationship) studies.

Chloropyridines are notoriously unreactive in cross-coupling reactions compared to bromo- or iodo- analogs due to the strength of the C-Cl bond. Microwave irradiation provides the necessary energy to facilitate the oxidative addition step of the catalytic cycle without decomposing the catalyst.

Materials

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(2 mol%)[6] -

Ligand:

or SPhos (4 mol%) -

Base:

(2.0 equiv)[6][7][8] -

Solvent: Water/Ethanol (1:1 v/v) - Note: Water is essential for MW absorption and base solubility.

Experimental Workflow

-

Degassing: Purge the solvent mixture with Argon for 5 minutes to remove

. -

Assembly: Add solid reagents to the MW vial, then add the degassed solvent.

-

Irradiation:

-

Temperature: 150 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 300W)

-

-

Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

.

Critical Insight: The "Microwave Effect" on Catalysis

In this protocol, the microwave field creates "hotspots" on the surface of the heterogeneous base (

Caption: Figure 2. Kinetic enhancement of the Palladium catalytic cycle via microwave irradiation.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent dictates the heating ramp rate. Use this matrix to select the correct solvent based on your temperature target.

| Solvent | Dielectric Constant ( | Loss Tangent (tan | Heating Efficiency | Recommended Use |

| Ethanol | 24.3 | 0.941 | High | General synthesis, Hantzsch |

| Water | 80.4 | 0.123 | Medium-High | Aqueous couplings, Green chem |

| DMF | 36.7 | 0.161 | High | High-temp couplings (>180°C) |

| Toluene | 2.4 | 0.040 | Very Low | Avoid (unless doped with ionic liquid) |

Common Pitfalls

-

Vessel Failure: Pyridine synthesis often generates gas (

or solvent vapor).-

Solution: Always use a vessel rated for 20+ bar. Ensure a headspace of at least 40%.

-

-

Thermal Runaway: Strong microwave absorbers (like ionic liquids) can heat exponentially.

-

Solution: Use "PowerMax" or active air cooling features on the reactor to maintain set temperature without overshooting.

-

-

Catalyst Death: "Palladium Black" formation.

-

Solution: Although MW is fast, excessively high power (>200W initial ramp) can decompose catalysts. Use a 1-minute ramp time to reach target temperature.

-

References

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

-

Tu, S., et al. (2003). "Microwave-assisted one-pot synthesis of pyridine derivatives." Synthetic Communications. Link

-

BenchChem. (2025).[9][6] "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones." Link

-

Bagley, M. C., et al. (2002).[10] "A new one-step synthesis of pyridines under microwave-assisted conditions."[10][11][12] Tetrahedron Letters. Link

-

Leadbeater, N. E. (2005).[13] "Microwave-Assisted Organic Synthesis in Water as Solvent." Chemical Reviews. Link

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 11. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2,4-Dimethoxypyridine-3-carbonitrile

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[2][3][4] Substituted pyridines are integral to a wide array of therapeutics, including antiviral, anti-inflammatory, and anticancer agents.[5][6] Among the vast landscape of pyridine-based building blocks, 2,4-dimethoxypyridine-3-carbonitrile stands out as a particularly versatile and powerful starting material. Its trifunctional nature—featuring two distinct methoxy groups susceptible to nucleophilic substitution and a synthetically malleable nitrile group—provides a rich platform for the divergent synthesis of complex, biologically active molecules.

This guide provides an in-depth exploration of the key synthetic transformations originating from this compound. We will detail field-proven protocols, explain the mechanistic rationale behind experimental choices, and showcase the application of these strategies in the synthesis of potent bioactive agents, with a focus on kinase inhibitors.

Core Synthetic Strategies: Unlocking Molecular Diversity

The reactivity of this compound is dominated by the interplay of its three primary functional groups. The electron-withdrawing nature of the C3-nitrile group activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr), making the methoxy groups excellent leaving groups. Concurrently, the nitrile group itself serves as a versatile handle for a variety of chemical transformations.

Caption: Synthetic utility of this compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for elaborating the pyridine core involves the sequential displacement of the methoxy groups. The C4-methoxy is generally more reactive towards nucleophiles than the C2-methoxy group due to greater electronic activation from the nitrile. This differential reactivity can be exploited for selective functionalization.